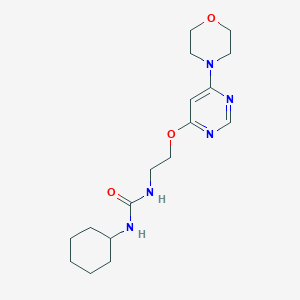
1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea, also known as CYT387, is a potent inhibitor of Janus kinase (JAK) 1 and 2. It has been extensively studied for its potential therapeutic applications in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
A study by Vidaluc et al. synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds, designed to optimize spacer length for efficient interaction with enzyme hydrophobic binding sites, demonstrated high inhibitory activities, suggesting potential applications in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
RNA Modification
Chang, Cashmore, and Brown explored the specificity of a related carbodiimide for modifying uridine and guanosine residues in Escherichia coli suppressor tyrosine transfer RNA. The study detailed how certain residues react, shedding light on RNA conformation and potential applications in RNA-based therapeutics and research (Chang, Cashmore, & Brown, 1972).
Corrosion Inhibition
Research by Mistry et al. evaluated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions, demonstrating the utility of urea derivatives in materials science, specifically for protecting metals against corrosion. This application could be relevant for industrial processes where material longevity is critical (Mistry, Patel, Mayank J. Patel, & Jauhari, 2011).
Structural Analysis
Rao et al. conducted a structural analysis of a dimethyl-N-[(morpholin-4-yl)carbothioyl]-substituted compound, providing insights into the molecular conformation and stability through intermolecular hydrogen bonding. This type of analysis is crucial for understanding the physical and chemical properties of potential pharmaceuticals (Rao, Wu, Zhan‐qian Song, & Shibin Shang, 2010).
Enzyme Inhibition and Metabolic Pathways
Research into the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor by Chen et al. reveals the intricate relationships between molecular structure and biological activity. Such studies are instrumental in drug discovery and development, especially in cancer therapy (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).
Mecanismo De Acción
Biochemical Pathways
Given the compound’s structure, it may be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h12-14H,1-11H2,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXAHPGDJNIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

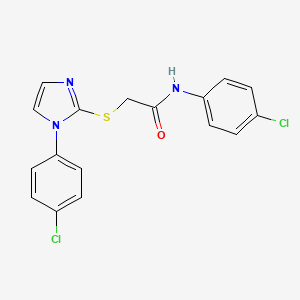
![N-[3-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2810317.png)


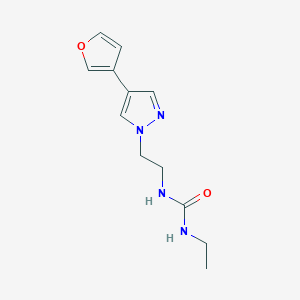
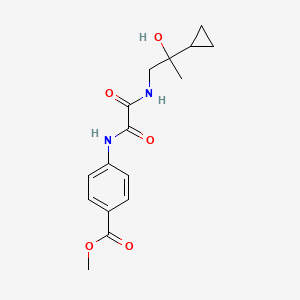
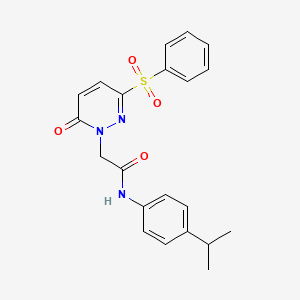
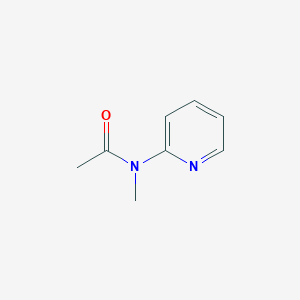
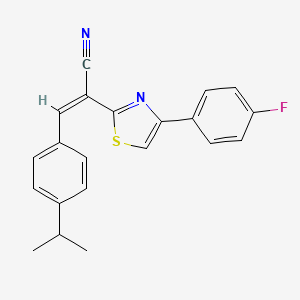
![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)
![6-(4-Fluorophenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2810333.png)
![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)

![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)